molecular formula C9H13N3 B13530602 2-Methyl-3-(pyrrolidin-2-YL)pyrazine

2-Methyl-3-(pyrrolidin-2-YL)pyrazine

Cat. No.: B13530602
M. Wt: 163.22 g/mol
InChI Key: LKSMZHZSEACDAJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-2-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine typically involves the construction of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-YL)pyrazine has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the pyrrolidine ring and has different biological activities.

    3-(Pyrrolidin-2-YL)pyrazine: Similar structure but without the methyl group, leading to different chemical properties.

    Pyrrolopyrazine derivatives: These compounds have similar core structures but different substituents, resulting in varied biological activities.

Uniqueness

2-Methyl-3-(pyrrolidin-2-YL)pyrazine is unique due to the presence of both the pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-7-9(12-6-5-10-7)8-3-2-4-11-8/h5-6,8,11H,2-4H2,1H3

InChI Key

LKSMZHZSEACDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2CCCN2

Origin of Product

United States

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